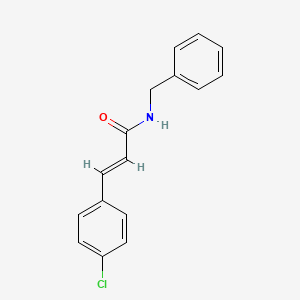

(E)-N-benzyl-3-(4-chlorophenyl)acrylamide

Description

Overview of Cinnamamide (B152044) Scaffold in Medicinal Chemistry Research

The cinnamamide scaffold, a core structure found in numerous natural and synthetic organic compounds, is of significant interest in medicinal chemistry. nih.govresearchgate.net This structural framework, characterized by a phenyl ring attached to an acrylamide (B121943) moiety, serves as a versatile template for the design of new drug-like molecules. researchgate.netashdin.com Its prevalence in natural products underscores its biological relevance and potential as a "privileged scaffold" in drug discovery. researchgate.net

Cinnamamide derivatives have been shown to exhibit a wide spectrum of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, antidiabetic, and neuroprotective properties. nih.govresearchgate.netmdpi.com The therapeutic potential of these compounds stems from the scaffold's ability to engage in various interactions—such as hydrophobic, dipolar, and hydrogen bonding—with a diverse range of molecular targets. nih.gov Among the targets modulated by cinnamamide derivatives are GABAA receptors, NMDA receptors, histone deacetylases (HDACs), and various ion channels. nih.gov The versatility of the cinnamamide structure allows for extensive chemical modification at three primary sites: the phenyl ring, the α,β-unsaturation, and the amide functionality, providing ample opportunity to fine-tune the pharmacological activity of its derivatives. nih.govui.ac.id

Significance of α,β-Unsaturated Amide Moieties in Bioactive Compounds

The α,β-unsaturated amide moiety is a critical pharmacophore that plays a vital role in the biological activity of many compounds, including cinnamamides. researchgate.netresearchgate.net This functional group is an electrophilic Michael acceptor, capable of undergoing covalent addition reactions with nucleophilic residues found in biological macromolecules, such as the thiol groups of cysteine residues in proteins. researchgate.net This reactivity can lead to the irreversible inhibition of enzymes or the modulation of protein function, which is a mechanism underlying many of the observed biological effects.

The presence of the α,β-unsaturated amide can enhance the selectivity and potency of bioactive molecules. researchgate.net These moieties are integral to a variety of natural products and pharmaceuticals. researchgate.net The stereochemistry of the double bond, typically in the more stable (E)-configuration, is often crucial for proper binding to the target site and subsequent biological activity. The development of synthetic methodologies to produce these structures with high regio- and stereoselectivity is an active area of chemical research. researchgate.net

Rationale for the Investigation of (E)-N-benzyl-3-(4-chlorophenyl)acrylamide within This Compound Class

The specific compound, this compound, has been synthesized and investigated due to the rational combination of structural motifs known to confer biological activity. The rationale for its design can be dissected by examining its constituent parts: the cinnamamide core, the 4-chlorophenyl group, and the N-benzyl substituent.

Cinnamamide Core: As established, this scaffold is a proven template for bioactive compounds. researchgate.netashdin.com

4-Chlorophenyl Group: The substitution on the phenyl ring is a key determinant of activity. Research has indicated that the presence of electron-withdrawing groups, such as a chlorine atom, at the para-position of the phenyl ring can be crucial for the efficacy and specificity of cinnamamide derivatives. researchgate.net For instance, the related compound (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide has been identified as a promising inhibitor of tyrosinase, an enzyme involved in hyperpigmentation, highlighting the potential of the 4-chlorophenyl moiety in designing enzyme inhibitors. nih.gov

N-benzyl Substituent: The amide nitrogen is another critical point for modification. Attaching a benzyl (B1604629) group can influence the compound's lipophilicity, steric profile, and potential for additional binding interactions (e.g., π-π stacking) with biological targets. N-substituted cinnamamides are noted for their presence in natural products and their promising biological activities. researchgate.net

The synthesis of this specific molecule allows researchers to explore the structure-activity relationships (SAR) of this class, probing how the combination of a para-chloro substituent and an N-benzyl group modulates the inherent biological potential of the cinnamamide scaffold.

Emerging Research Directions for Novel Cinnamamide Structures

The field of cinnamamide research continues to evolve, with several emerging directions aimed at discovering novel therapeutic agents. Current research focuses on synthesizing new derivatives by modifying the core scaffold and evaluating their potential against a variety of diseases.

Key research trends include:

Development of Novel Antifungal and Antimicrobial Agents: Natural products containing the cinnamamide scaffold, such as lansiumamide B, are being used as lead compounds to design new fungicides. nih.gov By creating derivatives with different substituents, researchers aim to develop more potent and potentially broad-spectrum antifungal agents. nih.govnih.gov

Targeting Neurological Disorders: There is significant interest in developing cinnamamide derivatives for central and peripheral nervous system disorders. nih.gov Recent studies have focused on creating novel antidepressant agents by modifying the cinnamamide structure to enhance properties like blood-brain barrier permeability. researchgate.net

Exploration of Anti-inflammatory and Antioxidant Properties: Researchers are actively combining the cinnamamide moiety with other pharmacologically active heterocycles, such as 2-aminothiophenes, to create hybrid molecules with enhanced anti-inflammatory and antioxidant activities. ashdin.comashdin.com

Green Synthesis Approaches: Efforts are being made to develop more environmentally friendly and efficient methods for synthesizing cinnamamides, such as using enzymatic catalysts and continuous-flow microreactors, to facilitate broader drug screening and development. mdpi.com

These research avenues demonstrate the continued importance of the cinnamamide scaffold in medicinal chemistry and the ongoing quest to harness its therapeutic potential through innovative chemical design.

Data Tables

Table 1: Selected Biological Activities of Cinnamamide Derivatives

| Activity | Target/Application | Reference |

| Neuroprotective | Nervous System Disorders | nih.gov |

| Anticonvulsant | GABAA Receptors, NMDA Receptors | nih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) | ashdin.commdpi.com |

| Anticancer | Tubulin Polymerization, Mitochondria | researchgate.net |

| Antifungal | Fungal Pathogens | nih.gov |

| Antidepressant | Central Nervous System | researchgate.net |

| α-Glucosidase Inhibition | Diabetes | ui.ac.id |

| Tyrosinase Inhibition | Hyperpigmentation | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-benzyl-3-(4-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c17-15-9-6-13(7-10-15)8-11-16(19)18-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,18,19)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTBQEWAUMTZSS-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of E N Benzyl 3 4 Chlorophenyl Acrylamide and Analogues

Strategies for (E)-N-benzyl-3-(4-chlorophenyl)acrylamide Synthesis

The construction of the cinnamamide (B152044) scaffold can be achieved through various synthetic strategies, each offering distinct advantages in terms of efficiency, atom economy, and substrate scope. These methods range from traditional condensation reactions to more modern multicomponent approaches.

Convergent Synthesis Approaches

Convergent synthesis provides an efficient pathway to this compound by preparing key fragments of the molecule separately before combining them in the final steps. This approach is advantageous for maximizing yield and simplifying purification. A primary convergent strategy involves the coupling of a pre-synthesized 3-(4-chlorophenyl)acrylic acid (4-chlorocinnamic acid) or its activated derivative with benzylamine.

This method typically involves two main stages:

Synthesis of the Cinnamic Acid Moiety : Preparation of 4-chlorocinnamic acid from 4-chlorobenzaldehyde.

Amide Bond Formation : Coupling of the cinnamic acid derivative with benzylamine.

Condensation Reactions in Cinnamamide Formation

Condensation reactions are the most common and direct methods for forming the amide bond in cinnamamides. nih.gov This typically involves the reaction of a carboxylic acid (or its activated form) with an amine.

Direct Amidation: The direct reaction between 4-chlorocinnamic acid and benzylamine requires a coupling agent to facilitate the formation of the amide bond. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), often used in conjunction with additives to improve efficiency. researchgate.nethepatochem.commdpi.com Triazine-based reagents have also been employed for this transformation. nih.gov

Via Acyl Chlorides (Schotten-Baumann Reaction): A highly effective method involves converting the carboxylic acid to a more reactive acyl chloride. nih.gov 4-chlorocinnamic acid is first reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 3-(4-chlorophenyl)acryloyl chloride. This reactive intermediate is then subjected to a Schotten-Baumann reaction, where it reacts with benzylamine in the presence of a base (like aqueous sodium hydroxide or pyridine) to yield this compound. byjus.comwikipedia.orgorganic-chemistry.orglscollege.ac.in This two-phase reaction is widely used due to its high yields and applicability. wikipedia.org The base neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation. byjus.comorganic-chemistry.org

Table 1: Comparison of Common Condensation Reagents for Cinnamamide Synthesis

| Coupling Reagent/Method | Advantages | Disadvantages | Citations |

| DCC/EDC | Mild reaction conditions, widely applicable. | Can cause allergic reactions, formation of urea byproducts can complicate purification. | researchgate.netmdpi.com |

| Thionyl Chloride (Acyl Chloride formation) | High reactivity of acyl chloride leads to high yields. | Reagents can be harsh and moisture-sensitive; generates acidic byproduct (HCl). | nih.gov |

| Triazine-based reagents | Efficient and can be used in continuous flow synthesis. | May require specific reaction conditions. | nih.gov |

Applicability of Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds, particularly in the synthesis of α,β-unsaturated systems like cinnamic acids. sigmaaldrich.comtandfonline.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. wikipedia.org

For the synthesis of the precursor to this compound, the Knoevenagel condensation can be used to form 4-chlorocinnamic acid. The reaction proceeds between 4-chlorobenzaldehyde and an active methylene compound like malonic acid. researchgate.net The reaction is typically catalyzed by a basic catalyst such as pyridine with a piperidine promoter. tandfonline.com The initial condensation product undergoes subsequent decarboxylation to yield the desired α,β-unsaturated acid. wikipedia.org This method, sometimes referred to as the Doebner modification of the Knoevenagel condensation, is highly effective for producing cinnamic acids. wikipedia.orgbepls.com Recent advancements have focused on developing greener, solvent-free conditions using environmentally benign catalysts to avoid the use of pyridine and piperidine. tandfonline.comtue.nl

While the Knoevenagel condensation itself typically yields a carboxylic acid, it is a key step in a multistep sequence. The resulting 4-chlorocinnamic acid can then be converted to the target amide as described in the previous sections. A more direct, though less common, approach is the Doebner-Knoevenagel condensation for the direct synthesis of acrylamides, which has been shown to be a scalable process that affords the E-isomer with high selectivity. organic-chemistry.orgresearchgate.net

Multicomponent Reactions for Amide Synthesis (e.g., Ugi-4CR)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. sciepub.com The Ugi four-component reaction (Ugi-4CR) is a prominent MCR used for the synthesis of α-acylamino carboxamides (bis-amides). nih.gov

The classical Ugi-4CR involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov A plausible Ugi-type synthesis of this compound could theoretically involve 4-chlorobenzaldehyde, benzylamine, an isocyanide, and a suitable acid component in a sequence that ultimately forms the desired acrylamide (B121943) backbone. The reaction mechanism typically begins with the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylate anion. sciepub.com

While the direct synthesis of an α,β-unsaturated amide like this compound via a standard Ugi-4CR is not straightforward, variations and other multicomponent strategies exist. For instance, a three-component reaction of aldehydes, amines, and Meldrum's acid has been developed for the synthesis of cinnamamides without the need for coupling reagents or catalysts. rsc.org Other MCRs can be employed to generate α-branched amides, showcasing the versatility of these reactions in rapidly building molecular complexity. researchgate.netnih.gov

Precursor Synthesis and Intermediate Chemistry

Synthesis of Cinnamoyl Chloride and Related Acylating Agents

The most crucial intermediate for the Schotten-Baumann approach is the acyl chloride, specifically 3-(4-chlorophenyl)acryloyl chloride. This activated acylating agent is readily prepared from its corresponding carboxylic acid, 4-chlorocinnamic acid.

Synthesis of 4-Chlorocinnamic Acid: The precursor, 4-chlorocinnamic acid, is an organochlorine compound comprising a trans-cinnamic acid core with a chlorine atom at the 4-position of the phenyl ring. nih.govscbt.com It can be synthesized via methods like the Knoevenagel condensation between 4-chlorobenzaldehyde and malonic acid or through direct synthesis from aromatic aldehydes and aliphatic carboxylic acids using reagents like boron tribromide. mdpi.com

Conversion to 3-(4-chlorophenyl)acryloyl Chloride: The conversion of 4-chlorocinnamic acid to its acyl chloride is a standard transformation in organic synthesis. The most common and effective reagent for this purpose is thionyl chloride (SOCl₂). nii.ac.jpoc-praktikum.denih.govgoogle.com The reaction involves heating the carboxylic acid with an excess of thionyl chloride, often in an inert solvent or neat. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion. oc-praktikum.de Other chlorinating agents like phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), and silicon tetrachloride can also be used. nii.ac.jpgoogle.com The resulting 3-(4-chlorophenyl)acryloyl chloride is a highly reactive intermediate that can be used directly in the subsequent amidation step without extensive purification. oc-praktikum.de

Table 2: Common Reagents for the Synthesis of Cinnamoyl Chlorides

| Reagent | Typical Conditions | Advantages | Disadvantages | Citations |

| Thionyl Chloride (SOCl₂) | Reflux, neat or in an inert solvent (e.g., DCM). | Gaseous byproducts (SO₂, HCl) drive the reaction; yields are generally high. | Reagent is corrosive and moisture-sensitive. | nii.ac.jpoc-praktikum.denih.gov |

| Phosphorus Pentachloride (PCl₅) | Heating with the carboxylic acid. | Effective for acid chloride formation. | Solid byproduct (POCl₃) can complicate workup. | nii.ac.jp |

| Silicon Tetrachloride (SiCl₄) | Heating at 60-70°C with the carboxylic acid. | Alternative chlorinating agent. | May require specific reaction conditions and workup. | google.com |

Preparation of Substituted Amines for Amidation

The synthesis of the requisite substituted amines, particularly benzylamine derivatives, is a critical step in the generation of a library of this compound analogs. A variety of synthetic methods can be employed to produce primary and secondary amines with diverse substitution patterns on the aromatic ring.

One of the most common and versatile methods for the preparation of substituted benzylamines is reductive amination . This reaction involves the condensation of a substituted benzaldehyde with an amine, such as ammonia or a primary amine, to form an imine, which is then reduced in situ to the corresponding benzylamine. A range of reducing agents can be used, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. This method is highly adaptable, allowing for the introduction of a wide array of substituents on the benzaldehyde starting material.

For instance, N-benzylpiperidine can be synthesized from the reductive amination of benzaldehyde with piperidine pearson.com. Similarly, benzylmethylamine can be prepared from benzaldehyde and methylamine pearson.com. The general process involves two key steps: the formation of an imine intermediate followed by its reduction pearson.com.

Another important precursor is 4-chloroaniline. The industrial preparation of 4-chloroaniline typically involves the reduction of 4-nitrochlorobenzene wikipedia.org. This reduction can be achieved using various methods, including catalytic hydrogenation or metal-based reducing agents like iron powder in an acidic medium guidechem.com. It is noteworthy that direct chlorination of aniline is generally avoided as it tends to lead to over-chlorination wikipedia.org.

The synthesis of more complex substituted anilines can be achieved through various functional group interconversions. For example, Friedel-Crafts acylation of anilides can introduce keto groups onto the aromatic ring, which can then be further modified.

Below is a table summarizing common methods for the preparation of substituted amines for amidation:

| Amine Type | Starting Materials | Key Reagents/Conditions | Product |

| Substituted Benzylamines | Substituted Benzaldehyde, Amine (e.g., NH₃, CH₃NH₂) | Reducing agent (e.g., NaBH₄, H₂/catalyst) | Substituted Benzylamine |

| 4-Chloroaniline | 4-Nitrochlorobenzene | Reducing agent (e.g., Fe/HCl, H₂/catalyst) | 4-Chloroaniline |

| Functionalized Anilines | Substituted Nitroarenes | Reduction | Functionalized Aniline |

Modifications and Analog Design

The design and synthesis of analogs of this compound are crucial for exploring its chemical space and understanding structure-property relationships. Modifications can be strategically introduced at several positions within the molecule.

Strategic Substitutions on the Phenyl Ring and Benzyl (B1604629) Moiety

Strategic substitutions on both the 3-(4-chlorophenyl) ring and the N-benzyl moiety can be accomplished by utilizing appropriately substituted starting materials.

For the 3-(4-chlorophenyl) ring , analogs can be prepared by starting with different substituted benzaldehydes in the initial step of the synthesis of the corresponding (E)-3-phenylacrylic acid. The Knoevenagel condensation, for example, allows for the reaction of various benzaldehydes with malonic acid or its derivatives to produce the desired substituted cinnamic acids scielo.org.za. This allows for the introduction of a wide range of electron-donating or electron-withdrawing groups at different positions on the phenyl ring.

Similarly, for the N-benzyl moiety , a diverse library of analogs can be generated by employing a variety of substituted benzylamines in the final amidation step. As discussed in section 2.2.2., reductive amination of substituted benzaldehydes provides a versatile route to these necessary precursors.

The following table provides examples of possible substitutions and the corresponding starting materials:

| Position of Substitution | Desired Substituent | Required Starting Material |

| Phenyl Ring (acrylamide) | Methoxy | 4-Methoxybenzaldehyde |

| Phenyl Ring (acrylamide) | Nitro | 4-Nitrobenzaldehyde |

| Benzyl Moiety | Fluoro | 4-Fluorobenzaldehyde (for reductive amination) |

| Benzyl Moiety | Methyl | 4-Methylbenzylamine |

Derivatization at the Amide Nitrogen and Olefinic Carbon

Further derivatization of the core this compound structure can be achieved at the amide nitrogen and the olefinic double bond.

Amide Nitrogen: The hydrogen atom on the amide nitrogen can be replaced with various alkyl or acyl groups. N-alkylation can be achieved by treating the parent amide with an alkyl halide in the presence of a base. For instance, N-methylation of a related N-(2-formylphenyl) acetamide has been performed prior to reductive amination to achieve selective methylation of the amide nitrogen nih.gov.

Olefinic Carbon: The α,β-unsaturated system is susceptible to a variety of addition reactions. For example, Michael addition of nucleophiles can be used to introduce functionality at the β-position. Furthermore, the double bond can undergo reactions such as epoxidation or dihydroxylation to introduce new functional groups.

Synthesis of Related α,β-Unsaturated Amide Libraries

The generation of libraries of related α,β-unsaturated amides is a key strategy in medicinal chemistry and materials science. Several synthetic approaches are amenable to library synthesis.

A common method involves the coupling of a pre-synthesized library of substituted cinnamic acids with a library of substituted amines. The cinnamic acids can be prepared via methods like the Knoevenagel or Perkin reactions, starting from a diverse set of benzaldehydes. The amines can be sourced commercially or synthesized as described previously.

The amide bond formation itself can be carried out using various coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or by converting the carboxylic acid to a more reactive species like an acyl chloride. The reaction of a cinnamoyl chloride with an amine is a straightforward method for amide formation youtube.com. For example, 3-bromo-N-ethylcinnamamide has been synthesized by reacting 3-bromocinnamoyl chloride with ethylamine google.com.

Combinatorial approaches, where pools of reactants are used, can also be employed to rapidly generate large libraries of compounds. High-throughput screening can then be used to identify compounds with desired properties.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Amide Structure Confirmation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of (E)-N-benzyl-3-(4-chlorophenyl)acrylamide is expected to display distinct signals corresponding to each unique proton environment. The trans (E) configuration of the alkene protons is confirmed by a large coupling constant (typically >14 Hz). The chemical shifts (δ) provide evidence for the electronic environment of the protons.

Interactive Data Table: Predicted ¹H-NMR Spectral Data Use the filter options below to explore the predicted signals for different parts of the molecule.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Inferred Structural Fragment |

| Amide (N-H) | ~8.0 - 8.5 | Triplet (t) | ~5-6 | -C(=O)NH-CH₂- |

| Vinylic (Ar-CH=) | ~7.5 - 7.7 | Doublet (d) | ~15 | Ar-CH=CH- |

| Aromatic (C₆H₄Cl) | ~7.3 - 7.5 | Multiplet (m) | - | 4-chlorophenyl group |

| Aromatic (C₆H₅) | ~7.2 - 7.4 | Multiplet (m) | - | Benzyl (B1604629) group (phenyl) |

| Vinylic (=CH-C=O) | ~6.4 - 6.6 | Doublet (d) | ~15 | =CH-C(=O)- |

| Benzylic (-CH₂-) | ~4.5 - 4.7 | Doublet (d) | ~5-6 | -NH-CH₂-Ph |

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment.

Interactive Data Table: Predicted ¹³C-NMR Spectral Data Use the filter options below to explore the predicted signals for different carbon environments.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Inferred Structural Fragment |

| Carbonyl (C=O) | ~165 - 167 | Amide carbonyl |

| Vinylic (Ar-CH=) | ~138 - 142 | Alkene C-α to Ar |

| Aromatic (C-Cl) | ~135 - 137 | Substituted aromatic C |

| Aromatic (ipso-benzyl) | ~137 - 139 | Substituted aromatic C |

| Aromatic (C-H) | ~127 - 130 | Unsubstituted aromatic C |

| Vinylic (=CH-C=O) | ~120 - 123 | Alkene C-β to Ar |

| Benzylic (-CH₂) | ~44 - 46 | Benzylic methylene |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. For this compound, FT-IR analysis confirms the presence of key amide and alkene functionalities.

The spectrum would prominently feature a sharp absorption band for the amide N-H stretch and a strong band for the amide I (C=O stretch). The presence of the C=C double bond of the acrylamide (B121943) moiety and the aromatic rings is also confirmed by their characteristic stretching vibrations.

Interactive Data Table: Characteristic FT-IR Absorption Bands Filter by functional group to see its characteristic vibrational frequency.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| ~3060 | Aromatic C-H Stretch | Phenyl & Chlorophenyl Rings |

| ~1665 | C=O Stretch (Amide I) | Amide |

| ~1625 | C=C Stretch | Alkene |

| ~1545 | N-H Bend (Amide II) | Secondary Amide |

| ~1090 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₁₆H₁₄ClNO, corresponding to a molecular weight of approximately 271.74 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺) at m/z 271. A prominent feature in the mass spectrum of benzyl-containing compounds is the formation of the highly stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, which often appears as the base peak. This results from the cleavage of the benzylic C-N bond.

Interactive Data Table: Key Mass Spectrometry Fragments Explore the major fragments observed in the mass spectrum.

| m/z (mass-to-charge) | Ion | Inferred Fragment |

| 271/273 | [M]⁺ | Molecular Ion (³⁵Cl/³⁷Cl isotope pattern) |

| 91 | [C₇H₇]⁺ | Tropylium Ion (Base Peak) |

Elemental Analysis for Purity and Composition Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the empirical formula and assess the purity of the compound. For C₁₆H₁₄ClNO, the theoretical composition serves as a benchmark for experimental validation.

Interactive Data Table: Elemental Composition of C₁₆H₁₄ClNO This table shows the theoretical percentage of each element in the compound.

| Element | Symbol | Atomic Weight | % Composition (Theoretical) |

| Carbon | C | 12.011 | 70.71% |

| Hydrogen | H | 1.008 | 5.19% |

| Chlorine | Cl | 35.453 | 13.04% |

| Nitrogen | N | 14.007 | 5.15% |

| Oxygen | O | 15.999 | 5.89% |

Chromatographic Techniques for Compound Isolation and Purity Assessment

Chromatographic methods are essential for the purification of the target compound from the reaction mixture and for the assessment of its purity.

Thin Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of a chemical reaction and to determine the purity of the product. The compound is spotted on a silica (B1680970) plate and developed with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The purity is indicated by the presence of a single spot after visualization under UV light or with a staining agent.

Column Chromatography: For purification on a larger scale, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system similar to that optimized by TLC is then passed through the column to elute the components. Fractions are collected and analyzed by TLC to isolate the pure this compound. nih.gov This technique effectively separates the desired product from unreacted starting materials and byproducts.

No Publicly Available Data for In Vitro Biological Activity of this compound

Following a comprehensive search of available scientific literature, no specific studies detailing the in vitro biological activity of the chemical compound This compound were found. Consequently, data regarding its antioxidant and anti-inflammatory properties, as outlined in the requested article structure, are not publicly available.

The performed searches aimed to identify research pertaining to the radical scavenging abilities, reducing power, and mechanisms of free radical quenching of this compound. Specifically, data from DPPH, hydroxyl radical scavenging, and Fe3+ reducing power assays were sought.

Furthermore, the search extended to anti-inflammatory efficacy studies, including the inhibition of protein denaturation and Human Red Blood Cell (HRBC) membrane stabilization assays for this particular compound.

In Vitro Biological Activity Profiling and Mechanistic Investigations at the Molecular Level

Antimicrobial Spectrum and Action Modes

There is no specific experimental data in the public domain concerning the antibacterial activity of (E)-N-benzyl-3-(4-chlorophenyl)acrylamide against Gram-positive bacterial strains such as Staphylococcus aureus and Bacillus subtilis. Studies on other acrylamide (B121943) and cinnamamide (B152044) derivatives have shown varied antibacterial effects, but these findings cannot be directly attributed to the subject compound. ncsu.edunih.gov

No published research articles were found that specifically report on the in vitro antibacterial activity of this compound against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. While the broader class of acrylamide derivatives has been a subject of antimicrobial research, data for this particular compound is absent from the scientific literature. ncsu.eduuobaghdad.edu.iq

There is a lack of specific scientific reports on the antifungal activity of this compound against fungal pathogens such as Candida albicans and Aspergillus niger. Although related N-phenylbenzamides and cinnamoyl derivatives have been synthesized and tested for antifungal properties, no such data is available for this compound. nih.govmdpi.comnih.gov

A review of the current scientific literature reveals no studies that have investigated the activity of this compound against non-tuberculous mycobacteria, such as Mycobacterium marinum. Research into the antimycobacterial properties of cinnamoyl derivatives exists, but it does not extend to this specific compound. researchgate.netmdpi.comrsc.org

Given the absence of demonstrated antimicrobial activity in the scientific literature for this compound, there is consequently no information available regarding its molecular mechanisms of antimicrobial action. The mechanisms of action for other antimicrobial polymers and cinnamamide derivatives often involve membrane disruption or targeting of specific cellular pathways, but this cannot be extrapolated to the subject compound without direct experimental evidence. acs.orgnih.gov

Enzyme Inhibition Studies

The ability of this compound to inhibit the activity of several key enzymes has been a subject of scientific inquiry. The following subsections detail the findings from these in vitro studies.

Monoamine oxidases A and B are important enzymes in the metabolism of neurotransmitters and are targets for the treatment of neurological disorders. nih.govresearchgate.net Extensive searches of scientific literature did not yield specific data on the inhibitory activity of this compound against either MAO-A or MAO-B. Therefore, its potency as an inhibitor for these enzymes remains uncharacterized.

Table 1: MAO-A and MAO-B Inhibitory Activity of this compound

| Enzyme | IC₅₀ (µM) |

|---|---|

| MAO-A | Data not available |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission, and their inhibitors are used in the management of conditions such as Alzheimer's disease. researchgate.netmdpi.com Currently, there is no published data detailing the in vitro inhibitory effects of this compound on either acetylcholinesterase or butyrylcholinesterase.

Table 2: Cholinesterase Inhibitory Activity of this compound

| Enzyme | IC₅₀ (µM) |

|---|---|

| Acetylcholinesterase (AChE) | Data not available |

Tyrosinase is a central enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for applications in cosmetics and medicine to address hyperpigmentation. nih.govbuu.ac.th While direct studies on this compound are not available, research on a structurally related compound, (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide, has shown promising tyrosinase inhibitory properties. This related compound demonstrated an IC₅₀ value of 36.98 ± 1.07 µM for the monophenolase activity of mushroom tyrosinase and an IC₅₀ of 146.71 ± 16.82 µM for its diphenolase activity. nih.gov These findings suggest that the 3-(4-chlorophenyl)acrylamide scaffold may be a promising framework for the development of tyrosinase inhibitors.

Table 3: Tyrosinase Inhibitory Activity of a Structurally Related Compound, (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide

| Enzyme Activity | IC₅₀ (µM) |

|---|---|

| Mushroom Tyrosinase (Monophenolase) | 36.98 ± 1.07 nih.gov |

α-Glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov There is currently no scientific literature available that reports on the in vitro α-glucosidase inhibitory activity of this compound.

Table 4: α-Glucosidase Inhibitory Activity of this compound

| Enzyme | IC₅₀ (µM) |

|---|

Understanding the molecular interactions between a compound and its target enzyme is crucial for rational drug design. Due to the lack of specific enzyme inhibition data for this compound, detailed mechanistic studies of its interactions with MAO, cholinesterases, tyrosinase, or α-glucosidase have not been reported. Molecular docking studies on other acrylamide derivatives have been conducted to elucidate their binding modes with various enzymes. For instance, investigations into other inhibitors have revealed key interactions with amino acid residues within the active sites of these enzymes. e-nps.or.krresearchgate.netfigshare.com However, without experimental data for this compound, any discussion of its specific binding mechanism would be purely speculative.

Anticancer Activity on Cancer Cell Lines (In Vitro Cytotoxicity)

The evaluation of a compound's ability to inhibit the growth of or kill cancer cells is a fundamental step in the discovery of new anticancer agents. The National Cancer Institute's NCI60 panel of human tumor cell lines is a common platform for such in vitro screening, providing data points such as GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration). nih.govnih.gov A thorough review of the available scientific literature and databases did not reveal any published in vitro cytotoxicity data for this compound against any cancer cell lines.

Table 5: In Vitro Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |

|---|

Neuroprotective Activity at the Cellular Level

Currently, there is no publicly available scientific literature detailing the neuroprotective activities of this compound at the cellular level. Further research is required to investigate the potential of this compound to protect neuronal cells from damage or degeneration.

Antidiabetic Activity (In Vitro Models)

As of the latest review of scientific databases, no studies have been published that specifically investigate the in vitro antidiabetic activity of this compound. Common in vitro models for assessing antidiabetic potential include α-glucosidase and α-amylase inhibition assays, which measure a compound's ability to interfere with carbohydrate digestion. Future studies are needed to determine if this compound exhibits any inhibitory effects on these key enzymes.

DNA Binding and Interaction Analysis

The interaction of small molecules with DNA is a critical area of study in the development of new therapeutic agents. However, for this compound, there is a lack of published research on its DNA binding and interaction properties. The following subsections outline the standard methodologies that would be employed for such an analysis, though no specific data for this compound is currently available.

Spectroscopic Investigations (UV-Vis Absorption)

Spectroscopic techniques, particularly UV-Visible absorption spectroscopy, are fundamental in elucidating the binding mode of a compound with DNA. Changes in the absorption spectrum of the compound upon titration with DNA, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), along with any bathochromic (red) or hypsochromic (blue) shifts, can indicate the nature of the interaction. No such spectroscopic data has been reported for this compound.

Viscometric Studies

Viscometric measurements provide valuable insights into the mode of DNA interaction. An increase in the viscosity of a DNA solution upon the addition of a compound is typically indicative of an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA double helix. Conversely, non-intercalative binding, such as groove binding, generally results in a smaller change in viscosity. To date, no viscometric studies have been performed on the interaction of this compound with DNA.

Thermal Denaturation Studies

Thermal denaturation studies, often monitored by UV-Vis spectroscopy, are used to determine the melting temperature (Tm) of DNA in the presence and absence of a binding compound. An increase in the Tm suggests that the compound stabilizes the DNA double helix, which is a characteristic of intercalation. There is currently no available data on the effect of this compound on the thermal denaturation of DNA.

Proposed Modes of DNA Interaction (e.g., Intercalation)

Based on the lack of experimental evidence from spectroscopic, viscometric, or thermal denaturation studies, no definitive mode of DNA interaction can be proposed for this compound at this time. Further comprehensive research is necessary to determine if this compound interacts with DNA and, if so, to elucidate the specific binding mechanism, such as intercalation, groove binding, or electrostatic interactions.

Structure Activity Relationship Sar and Ligand Based Drug Design Principles

Impact of Substituent Nature and Position on Biological Efficacy

The biological efficacy of cinnamamide (B152044) derivatives is highly sensitive to the nature and placement of substituents on both the phenyl ring of the cinnamoyl group and the N-aryl/alkyl moiety. nih.gov Research has demonstrated that these modifications can dramatically alter the compound's interaction with its biological target.

For instance, the presence and position of halogen substituents on the cinnamoyl phenyl ring significantly affect bioactivity. A study on the anti-tubercular activity of cinnamamides showed that a chloro-substituted compound at the para-position (IC50 = 4.54 µg/mL) was more active than its ortho-substituted counterpart (IC50 = 9.91 µg/mL), indicating that the para-position is favorable for this specific activity. nih.gov In the context of antimicrobial activity, 3,4-dichlorocinnamanilides have been shown to have a broader spectrum of action and higher efficacy compared to their 4-chlorocinnamanilide counterparts. nih.gov

On the N-benzyl portion of the molecule, substituents also play a critical role. In a series of N-benzylhydroxycinnamamides tested for cytotoxicity against P388 leukemia murine cells, the N-benzyl-p-coumaramide derivative (containing one hydroxyl group on the cinnamoyl ring) showed potent activity with an IC50 of 16.15 µg/mL. unhas.ac.idresearchgate.net In contrast, the N-benzylcaffeamide analogue (with two hydroxyl groups) had a significantly lower activity (IC50 = 674.38 µg/mL), suggesting that increased hydroxylation on the cinnamoyl ring can be detrimental to cytotoxic efficacy in this series. unhas.ac.idresearchgate.net

The data below illustrates the impact of substituents on the N-aryl ring on antibacterial activity against M. tuberculosis.

| Compound | Substituent on N-aryl ring | MIC (µM) against M. tuberculosis H37Ra |

| (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide | 3,5-dichloro | 27.38 |

| (2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide | 3,4-dichloro | 27.38 |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 3,5-bis(trifluoromethyl) | 22.27 |

| (2E)-N-[3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 3-(trifluoromethyl) | 27.47 |

Data sourced from a study on N-arylcinnamamides. nih.gov

Correlation of Molecular Features with Specific Bioactivities

Lipophilicity, often expressed as logP, is a critical parameter. An increase in lipophilicity can enhance the penetration of compounds through biological membranes, which may lead to improved activity. mdpi.com For example, in a series of cinnamic acid esters evaluated for antifungal activity, increasing the length of the alkyl chain from methyl to ethyl to propyl, and then to butyl, potentiated the pharmacological response, which was attributed to an increase in lipophilicity. mdpi.comnih.gov

Electronic effects of substituents, described by parameters like Hammett's σ constants, also play a significant role. nih.gov Electron-withdrawing groups, such as the chlorine atom in (E)-N-benzyl-3-(4-chlorophenyl)acrylamide, can influence the electron density of the aromatic ring and the reactivity of the α,β-unsaturated carbonyl system. researchgate.net This can affect non-covalent interactions like hydrogen bonding and π-π stacking with the target protein. For instance, research has highlighted that electron-withdrawing groups at the para position are often crucial for the effectiveness of these compounds. researchgate.net

Identification of Key Pharmacophoric Elements for Biological Activity

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the cinnamamide class of compounds, several key pharmacophoric elements have been identified that are crucial for their diverse biological activities.

The core pharmacophoric structure generally consists of:

Two Aromatic Rings: These act as hydrophobic regions and can engage in π-π stacking or hydrophobic interactions with the target protein. In this compound, these are the 4-chlorophenyl ring and the N-benzyl ring.

An Amide Linker (-CO-NH-): This group is a critical hydrogen bonding unit, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating anchoring of the ligand in the binding site.

An α,β-Unsaturated Carbonyl Group: This Michael acceptor system is a key reactive site. It can form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of certain enzymes, leading to irreversible inhibition. researchgate.net

The spatial arrangement and the distance between these features are critical for optimal binding and biological response. The flexibility of the linker connecting the aromatic rings allows the molecule to adopt a suitable conformation to fit into the binding pocket of its target.

Development of SAR Models for Cinnamamide Derivatives

To better understand and predict the biological activity of this class of compounds, researchers employ computational methods to develop SAR and Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models provide a mathematical correlation between the chemical structure of the compounds and their biological potency, guiding the design of new, more effective derivatives.

The QSAR methodology is used to systematically analyze properties associated with the chemical structures in relation to available biological data. researchgate.net For example, 3D-QSAR studies have been conducted on cinnamamide derivatives to elucidate the structural requirements for anticancer activity. These models generate 3D contour maps that indicate regions where steric bulk or specific electronic properties (negative or positive potential) would either enhance or diminish activity. This provides a visual and quantitative guide for designing new analogues.

In silico studies, including molecular docking, are often used in conjunction with SAR to explore the binding modes of cinnamamide derivatives with their protein targets. ikm.org.my For instance, docking simulations of cinnamamide derivatives into the active site of P-glycoprotein, a protein associated with multidrug resistance in cancer, have helped to identify key interactions, such as hydrogen bonds with specific amino acid residues like Trp231, that are important for inhibitory activity. ikm.org.my These computational models are invaluable tools in ligand-based drug design, enabling the prioritization of synthetic efforts towards compounds with the highest predicted potency and most favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. ikm.org.mydovepress.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a macromolecule, such as a protein or DNA. For (E)-N-benzyl-3-(4-chlorophenyl)acrylamide, docking simulations can identify potential biological targets and elucidate the specific binding modes, which is the first step in understanding its potential pharmacological effects.

Ligand-enzyme docking simulations are performed to predict how this compound might bind to the active site of an enzyme. The process involves preparing a 3D structure of the ligand and the target enzyme and then using a docking algorithm to explore various binding poses. The results are typically scored based on the binding affinity, which estimates the strength of the interaction. Such studies can reveal key interactions, like hydrogen bonds or hydrophobic interactions, that stabilize the ligand-enzyme complex. For instance, studies on similar cinnamamide (B152044) derivatives have shown inhibitory properties in mushroom tyrosinase assays, suggesting enzymes can be potential targets nih.gov. The general approach of covalent docking is particularly relevant for acrylamides, as it can predict the binding configuration of adducts formed through reactions like Michael addition with cysteine residues in proteins frontiersin.org.

In addition to proteins, DNA can be a significant target for small molecules. Ligand-DNA docking studies investigate the potential for this compound to interact with DNA. These simulations can predict whether the molecule prefers to bind in the major or minor groove of the DNA helix or intercalate between base pairs. The binding affinity and specific interactions are calculated to determine the stability of the ligand-DNA complex. For related benzamide derivatives, molecular docking simulations have been used to predict interactions with DNA, which is crucial for assessing potential anticancer properties dergipark.org.tr.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. DFT is a powerful method for predicting various chemical and physical properties of a compound from first principles, providing a deep understanding of its molecular characteristics.

The first step in most DFT studies is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (ground state). For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Experimental techniques like X-ray crystallography can provide structural data for comparison; for example, studies on the related isomer, N-benzyl-N-(4-chlorophenyl)acrylamide, have detailed its molecular structure, including dihedral angles between its phenyl rings nih.govnih.gov. DFT calculations serve as a critical tool for obtaining optimized 3D molecular geometries when experimental data is unavailable researchgate.net.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability nih.gov. A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, indicating that charge transfer can easily occur within the molecule researchgate.netnih.gov. DFT calculations are routinely used to determine these energies and the resulting energy gap, which helps in understanding the electronic properties and reactivity of the compound ejosat.com.traimspress.com.

The table below outlines the key parameters derived from HOMO-LUMO analysis.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the capacity to donate an electron (ionization potential). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the capacity to accept an electron (electron affinity). |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. |

Using the energies of the frontier orbitals, several global chemical reactivity descriptors can be calculated to predict the behavior of this compound. These parameters provide quantitative measures of the molecule's stability and reactivity.

The table below summarizes key chemical parameters predicted through DFT calculations.

| Chemical Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. A larger value indicates greater stability. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates the molecule's polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

These theoretical calculations provide a comprehensive profile of the chemical nature of this compound, guiding further experimental research into its potential applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key physicochemical properties that govern activity, QSAR models can predict the efficacy of novel, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.govnih.gov

For classes of compounds like N-aryl and acrylamide (B121943) derivatives, predictive QSAR models are typically developed using a training set of molecules with known biological activities. jmaterenvironsci.com Statistical methods such as Multiple Linear Regression (MLR) and more advanced machine learning techniques like Artificial Neural Networks (ANN) are employed to create a correlation model. jmaterenvironsci.commdpi.com

For instance, a QSAR study on N-aryl derivatives identified robust models for predicting inhibitory activity against specific enzymes. nih.gov The statistical quality of these models is assessed through various parameters, including the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validation coefficient (q²), which measures its predictive power. nih.gov A study on N-hydroxyfurylacrylamide derivatives successfully developed both MLR and ANN models to predict inhibitory activity against histone deacetylase (HDAC), with the ANN model showing a superior correlation (R² = 0.98) compared to the MLR model (R² = 0.80). jmaterenvironsci.com

A hypothetical QSAR model development for a series of (E)-3-(4-chlorophenyl)acrylamide analogues could follow a similar path. The biological activity (e.g., IC₅₀ values) would be the dependent variable, while calculated molecular descriptors would serve as independent variables. The resulting equation would allow for the prediction of activity for new derivatives, including the N-benzyl variant.

Table 1: Representative Statistical Parameters for a Hypothetical QSAR Model

| Model Type | Correlation Coefficient (R²) | Cross-validation Coefficient (q²) | Standard Error (SE) | F-value |

|---|---|---|---|---|

| MLR | 0.862 | 0.803 | 4.519 | 54.777 |

| MNLR | 0.925 | 0.887 | 3.120 | 75.130 |

This table presents typical statistical values obtained in QSAR studies of related N-aryl derivatives, illustrating the metrics used to validate model robustness and predictive capacity. nih.govmdpi.comatlantis-press.com

A critical outcome of QSAR studies is the identification of molecular descriptors that significantly influence biological activity. nih.gov These descriptors quantify various aspects of a molecule's physicochemical properties. For N-aryl derivatives and related structures, key descriptors often fall into three categories:

Lipophilic Properties: The partition coefficient (logP or AlogP98) is a measure of a compound's lipophilicity. Studies on N-aryl derivatives have shown that this property is often correlated with biological activity, as it governs the molecule's ability to cross cell membranes. nih.govnih.gov

Electronic Properties: Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and dipole moment can be crucial. atlantis-press.com These relate to the molecule's ability to participate in electronic interactions with a biological target. jmaterenvironsci.com

Steric/Topological Properties: Descriptors like molar refractivity (CMR), Wiener index, and various shape indices (e.g., Kappa indices) describe the size, shape, and branching of the molecule. nih.govnih.gov These properties are vital for ensuring a proper fit within a receptor's binding pocket.

Table 2: Key Physicochemical Descriptors and Their Influence on Activity in Related Compounds

| Descriptor | Property Type | Typical Influence on Activity |

|---|---|---|

| AlogP98 / ClogP | Lipophilic | Often a parabolic relationship; optimal value needed for absorption and target binding. |

| ELUMO | Electronic | Influences ability to accept electrons in interactions. |

| Dipole Moment | Electronic | Relates to polar interactions with the target. |

| Molar Refractivity (CMR) | Steric | Correlates with molecular volume and polarizability, affecting binding. |

| Wiener Index | Topological | Describes molecular branching and compactness. |

This table summarizes key descriptors frequently identified in QSAR studies of aromatic amides and their general role in modulating biological activity. nih.govatlantis-press.comnih.gov

ADMET Prediction (In Silico) for Compound Profiling (Excluding Clinical Relevance)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles. drugpatentwatch.com Computational models are used to estimate these properties based on the chemical structure, allowing for rapid profiling of large numbers of molecules. mdpi.com

For cinnamamide derivatives, which are structurally analogous to this compound, in silico ADMET properties have been studied to assess their drug-likeness. ikm.org.myunhas.ac.id These predictions often rely on established rules and models:

Absorption: Human Intestinal Absorption (HIA) is predicted using models based on lipophilicity and polar surface area (TPSA). mdpi.com The "BOILED-Egg" model is a common visual tool that predicts passive gastrointestinal absorption and brain penetration. researchgate.net

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). High PPB can limit the free fraction of a compound available to exert its effect.

Metabolism: Models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes. Inhibition of key CYP isoforms (e.g., CYP3A4, CYP2D6) is a common cause of drug-drug interactions.

Excretion: Total clearance and the likelihood of being a substrate for transporters like P-glycoprotein (P-gp) are often evaluated. mdpi.com

Studies on cinnamamide derivatives have shown that many compounds satisfy the minimum standard parameters for drug-likeness, such as adherence to Lipinski's Rule of Five. ikm.org.myunhas.ac.id For this compound, it would be expected to have good passive intestinal absorption due to its moderate lipophilicity and molecular weight.

Table 3: Predicted In Silico ADMET Profile for a Representative Cinnamamide Structure

| ADMET Property | Parameter | Predicted Value/Outcome |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | High |

| Lipinski's Rule of Five Violations | 0 | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes |

| P-glycoprotein (P-gp) Substrate | No | |

| Metabolism | CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | Yes | |

| Excretion | Total Clearance (log ml/min/kg) | 0.55 |

This table provides an example of a typical in silico ADMET prediction report for a compound from the cinnamamide class, based on data from studies on related molecules. mdpi.comresearchgate.net

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. nih.govbenthamdirect.com Once a pharmacophore model is developed, it can be used as a 3D query to search large compound libraries for novel molecules that match the model, a process known as virtual screening. acs.org

This approach has been successfully applied to chalcones, which share the α,β-unsaturated carbonyl system with this compound. nih.gov In one study, a set of known antibacterial chalcone-like compounds was used to generate a pharmacophore model. acs.orgnih.gov The best-ranked hypothesis typically included features like hydrogen bond acceptors, hydrophobic groups, and aromatic rings arranged in a specific spatial orientation. This model was then used to screen a library of over 200,000 compounds, leading to the identification of a new, active chalcone-like hit. nih.gov

For this compound, a pharmacophore model could be constructed based on its structure and known active analogues. Key features would likely include:

An Aromatic Ring (AR) from the 4-chlorophenyl group.

A second Aromatic Ring (AR) or Hydrophobic (HY) feature from the benzyl (B1604629) group.

A Hydrogen Bond Acceptor (HBA) from the carbonyl oxygen of the amide.

This model could then guide the de novo design of new analogues with potentially improved activity or serve as a filter for virtual screening campaigns to discover novel scaffolds with a similar mechanism of action.

Table 4: Common Pharmacophore Features for Chalcone-like Scaffolds

| Pharmacophore Feature | Abbreviation | Corresponding Chemical Group |

|---|---|---|

| Hydrogen Bond Acceptor | HBA | Carbonyl oxygen, ether oxygen |

| Hydrogen Bond Donor | HBD | Hydroxyl group, amide N-H |

| Aromatic Ring | AR | Phenyl, substituted phenyl rings |

| Hydrophobic Center | HY | Alkyl chains, aromatic rings |

This table lists the common chemical features used to build pharmacophore models for chalcone and cinnamamide derivatives. benthamdirect.comresearchgate.net

Future Perspectives and Research Gaps

Exploration of Novel Synthetic Routes for Diverse Analogs

Future research into (E)-N-benzyl-3-(4-chlorophenyl)acrylamide and its derivatives will benefit from the development of novel and efficient synthetic methodologies. While established methods provide a foundation, the exploration of modern synthetic strategies is essential for generating a wider array of structurally diverse analogs for biological screening. Key areas for future investigation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times, improve product yields, and enhance the efficiency of synthesizing acrylamide (B121943) derivatives.

Flow Chemistry: Continuous flow reactors offer advantages in scalability, safety, and process control, enabling the rapid and automated synthesis of a library of analogs.

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the desired product in a single step can dramatically increase synthetic efficiency and reduce waste.

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a critical consideration for sustainable chemical synthesis.

A comparative overview of traditional versus modern synthetic approaches is presented below:

| Synthetic Strategy | Key Advantages | Potential Application for Acrylamide Analogs |

| Traditional Methods (e.g., Schotten-Baumann) | Well-established, reliable for specific transformations. | Synthesis of the core this compound structure. |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, increased yields, improved purity. | Accelerated synthesis of a diverse library of substituted acrylamide analogs. |

| Flow Chemistry | High scalability, enhanced safety, precise process control. | Large-scale production of promising lead compounds for pre-clinical studies. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. | Efficient generation of complex and diverse acrylamide derivatives in a single step. |

Deeper Elucidation of Molecular Mechanisms of Action

A significant gap in the current understanding of this compound lies in the detailed elucidation of its molecular mechanisms of action. While its biological activities may be known, the specific molecular targets and signaling pathways involved often require further investigation. Acrylamide and its derivatives, as α,β-unsaturated carbonyl compounds, are recognized as soft electrophiles that can form covalent bonds with soft nucleophiles, such as the cysteine thiolate groups in proteins. nih.gov This reactivity is a likely contributor to its biological effects.

Future research should focus on:

Target Identification and Validation: Employing techniques like chemical proteomics, affinity chromatography, and mass spectrometry to identify the specific proteins that this compound interacts with.

Pathway Analysis: Once targets are identified, further studies are needed to understand how these interactions modulate cellular signaling pathways.

Structural Biology: X-ray crystallography and other structural biology techniques can provide atomic-level insights into the binding of the compound to its target proteins.

The interaction of acrylamides with protein sulfhydryl groups is a key area of interest. nih.gov The formation of Michael-type adducts with cysteine residues can lead to protein inactivation and disruption of nerve terminal processes, which is a known mechanism of acrylamide neurotoxicity. nih.gov

Application in Lead Compound Identification for Pre-clinical Research

The scaffold of this compound presents a promising starting point for the discovery of new therapeutic agents. Through systematic medicinal chemistry efforts, this core structure can be optimized to generate lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Key strategies in this area include:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with systematic structural modifications to understand the relationship between chemical structure and biological activity. This can help in identifying the key pharmacophoric features required for the desired effect.

Lead Optimization: Once a lead compound is identified, further chemical modifications can be made to improve its drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

Pre-clinical Evaluation: Promising lead compounds will need to be subjected to a battery of in vitro and in vivo tests to assess their efficacy and safety profiles before they can be considered for clinical development.

The development of new acrylamide derivatives as potential chemotherapeutic agents is an active area of research, with some analogs showing promising cytotoxic activity against cancer cell lines. mdpi.com

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Profiling

A synergistic approach that combines computational and experimental methods will be crucial for a comprehensive understanding of this compound and its analogs.

Computational Modeling:

Quantitative Structure-Activity Relationship (QSAR): These models can be used to predict the biological activity of newly designed analogs, helping to prioritize which compounds to synthesize and test.

Molecular Docking: This technique can predict the binding mode and affinity of the compound to its putative target protein, providing insights into the molecular basis of its activity.

Pharmacophore Modeling: This approach can identify the essential three-dimensional arrangement of functional groups required for biological activity, which can guide the design of new and more potent analogs.

Experimental Validation: The predictions from computational models must be validated through rigorous experimental testing. This iterative cycle of computational design and experimental validation can significantly accelerate the drug discovery and development process. For instance, the crystal structure of N-benzyl-N-(4-chlorophenyl)acrylamide has been reported, providing valuable experimental data for computational models. nih.gov

The integration of these advanced methodologies will facilitate a more efficient and informed approach to the design and development of novel therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (E)-N-benzyl-3-(4-chlorophenyl)acrylamide to improve yield and purity?

- Methodological Answer : The compound is typically synthesized via a condensation reaction between benzylamine and 4-chlorocinnamic acid derivatives. Key steps include:

- Using α-bromoacrylic acid in DMF with EDCI as a coupling agent under ice-cooled conditions to minimize side reactions .

- Purification via column chromatography with ethyl acetate/petroleum ether gradients to isolate the (E)-isomer selectively .

- Monitoring reaction progress with TLC (Rf ~0.58–0.86 in ethyl acetate/hexane systems) and confirming purity via elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Doublets at δ 7.38–7.47 ppm (J = 15.6–16.0 Hz) for the α,β-unsaturated protons of the acrylamide backbone .

- Singlets for N-benzyl protons (δ 4.40–4.80 ppm) and aromatic protons of the 4-chlorophenyl group (δ 7.10–7.73 ppm) .

- IR : Stretching vibrations at ~1650–1670 cm⁻¹ (amide C=O) and ~1540 cm⁻¹ (C-Cl) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 286–288 (exact mass depends on isotopic Cl distribution) .

Q. How can researchers design initial biological assays to evaluate the anticancer potential of this compound?

- Methodological Answer :

- Cell Lines : Use diverse cancer cell lines (e.g., HepG2, MCF-7, A549) and non-cancerous controls (e.g., Vero cells) to assess selectivity .

- MTT Assay Protocol :

Culture cells in RPMI-1640 with 10% FBS and 1% penicillin/streptomycin.

Treat with compound concentrations (1–100 µM) for 48–72 hours.

Measure IC₅₀ values using absorbance at 570 nm .

Advanced Research Questions

Q. What crystallographic insights are available for this compound, and how do they inform molecular interactions?

- Methodological Answer :

- Single-Crystal X-ray Diffraction :

- The acrylamide unit is planar, with dihedral angles of 80.06° (vs. benzyl ring) and 68.91° (vs. 4-chlorophenyl ring), indicating steric hindrance .

- Weak C–H⋯O and C–H⋯C interactions form molecular tapes along the b-axis, stabilizing the crystal lattice .

- SHELX Refinement : Use SHELXL for high-resolution refinement (R factor <0.064) with anisotropic displacement parameters for Cl and O atoms .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?

- Methodological Answer :

- Derivatization Strategies :

- Replace the 4-chlorophenyl group with electron-withdrawing (e.g., CF₃O) or donating (e.g., OCH₃) substituents to modulate electronic effects .

- Modify the benzyl group with hydroxy or methoxy substituents to enhance hydrogen bonding .

- In Silico Tools :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like β-tubulin or HDACs .

- Use QTAIM analysis to map non-covalent interactions (e.g., van der Waals, halogen bonding) .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks :

- Validate cell line authenticity (STR profiling) and culture conditions (e.g., serum batch effects) .

- Re-test compounds using standardized protocols (e.g., NCI-60 panel for IC₅₀ comparison).

- Mechanistic Studies :

- Use flow cytometry to distinguish apoptosis (Annexin V/PI staining) vs. necrosis .

- Investigate off-target effects via kinome profiling or transcriptomics .

- Stereochemical Purity : Confirm (E)-isomer dominance via NOESY (absence of NOE between α,β-protons) .

Q. How does this compound induce apoptosis in HepG2 cells via non-canonical pathways?

- Methodological Answer :

- Key Findings :

- The compound bypasses caspase-3 activation, triggering ROS-mediated mitochondrial membrane depolarization (JC-1 assay) .

- Downregulates Bcl-2 and upregulates Bax/Bak, confirmed via Western blot .

- Experimental Design :

- Use siRNA knockdown of apoptotic regulators (e.g., p53, Bax) to identify pathway dependencies .

- Combine with autophagy inhibitors (e.g., chloroquine) to assess crosstalk between death mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.